molecular formula C19H26ClN5O2 B12632768 C19H26ClN5O2

C19H26ClN5O2

Cat. No.: B12632768
M. Wt: 391.9 g/mol
InChI Key: GLZJAPKOEMONFN-UHFFFAOYSA-N
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Description

This compound is a derivative of Urapidil, which is primarily used as an antihypertensive agent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Demethoxy-2-chloro Urapidil involves several steps, starting from commercially available starting materials. The key steps include:

Industrial Production Methods

In industrial settings, the production of 2-Demethoxy-2-chloro Urapidil follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

2-Demethoxy-2-chloro Urapidil undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Demethoxy-2-chloro Urapidil has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its interactions with biological receptors and enzymes.

    Medicine: Investigated for its potential antihypertensive and vasodilatory effects.

    Industry: Used in the development of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 2-Demethoxy-2-chloro Urapidil involves its interaction with alpha-1 adrenergic receptors. By binding to these receptors, it inhibits the vasoconstrictive effects of norepinephrine, leading to vasodilation and a subsequent decrease in blood pressure. The compound also affects other molecular targets and pathways involved in cardiovascular regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Demethoxy-2-chloro Urapidil is unique due to its specific structural modifications, which enhance its binding affinity and selectivity for alpha-1 adrenergic receptors. This results in more effective vasodilation and antihypertensive effects compared to its parent compound and other similar agents .

Properties

Molecular Formula

C19H26ClN5O2

Molecular Weight

391.9 g/mol

IUPAC Name

6-chloro-N-[2-[3-(dimethylamino)propylamino]-2-oxoethyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide

InChI

InChI=1S/C19H26ClN5O2/c1-24(2)8-3-7-21-18(26)11-22-19(27)25-9-6-14-15-10-13(20)4-5-16(15)23-17(14)12-25/h4-5,10,23H,3,6-9,11-12H2,1-2H3,(H,21,26)(H,22,27)

InChI Key

GLZJAPKOEMONFN-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCNC(=O)CNC(=O)N1CCC2=C(C1)NC3=C2C=C(C=C3)Cl

Origin of Product

United States

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